N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4,5-dimethyl-2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thioether Formation: The methylthio group is introduced by reacting the benzothiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.
Amide Coupling: The final step involves coupling the benzothiazole derivative with 3-(methylthio)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the benzamide group may interact with cellular proteins, modulating their function. These interactions can lead to the disruption of cellular processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- N-(thiazol-2-yl)piperidine-2,6-dione derivatives
- 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate
Uniqueness
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is unique due to the presence of both dimethylbenzothiazole and methylthio groups, which confer distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-7-8-14-15(11(10)2)18-17(22-14)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADZJUAZYXHLCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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